2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine
Description
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine (CAS: 30863-82-2) is a fluorinated triazine derivative featuring three pentafluorophenylthio (-S-C₆F₅) groups symmetrically attached to the 1,3,5-triazine core. Its molecular formula is C₂₁H₆F₁₅N₃S₃, with a molar mass of 717.48 g/mol . The compound is synthesized via nucleophilic substitution reactions between cyanuric chloride (C₃N₃Cl₃) and pentafluorothiophenol in the presence of a base, a method analogous to the preparation of other tris-arylthiotriazines . This compound exhibits applications in materials science, particularly in flame retardancy and optoelectronics, due to its thermal stability and tunable electronic characteristics .
Properties
CAS No. |
922517-12-2 |
|---|---|
Molecular Formula |
C21F15N3S3 |
Molecular Weight |
675.4 g/mol |
IUPAC Name |
2,4,6-tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21F15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 |
InChI Key |
XVKZJBHMUTZGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with perfluorophenylthiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The perfluorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the perfluorophenylthio groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Coupling Reactions: Catalysts such as palladium acetate and ligands like triphenylphosphine are employed in organic solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine core.
Scientific Research Applications
Materials Science
The compound's fluorinated structure imparts excellent thermal stability and chemical resistance, making it a candidate for advanced materials:
- Fluorinated Polymers : It can serve as a precursor for synthesizing high-performance fluorinated polymers used in coatings and insulation materials.
- Nanocomposites : Its incorporation into nanocomposite materials enhances mechanical properties and thermal resistance.
Organic Synthesis
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine can be employed in various synthetic pathways:
- Building Block for Heterocycles : The triazine core can be utilized to synthesize complex heterocyclic compounds through nucleophilic substitution reactions.
- Reagents in Cross-Coupling Reactions : It can act as a reagent in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Pharmaceutical Applications
The compound's unique electronic properties may offer advantages in drug design:
- Anticancer Agents : Research indicates that similar triazine derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
- Antiviral Compounds : The compound's structure may be modified to enhance antiviral activity against various pathogens.
Case Study 1: Synthesis of Fluorinated Polymers
A study demonstrated the use of 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine as a precursor for synthesizing fluorinated polymers. The resulting materials exhibited superior thermal stability and hydrophobicity compared to traditional polymers.
Case Study 2: Anticancer Activity
Research conducted on triazine derivatives revealed that compounds structurally similar to 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine displayed significant cytotoxic effects against various cancer cell lines. This suggests potential pathways for developing new anticancer therapies.
Mechanism of Action
The mechanism by which 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine exerts its effects is largely dependent on its interaction with specific molecular targets. The perfluorophenylthio groups can engage in strong non-covalent interactions, such as π-π stacking and hydrogen bonding, with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Electronic Variations
Fluorinated vs. Non-Fluorinated Arylthiotriazines
- 2,4,6-Tris(phenylthio)-1,3,5-triazine (Compound 1, CAS: N/A) :
Lacks fluorine substituents, resulting in reduced electron-withdrawing effects. The phenylthio groups are less polar, leading to lower thermal stability (decomposition temperature ~250°C) compared to fluorinated analogs. This compound is primarily used in organic synthesis as a ligand or intermediate . - 2,4,6-Tris(2,3,5,6-tetrafluorophenylthio)-1,3,5-triazine (Compound 8): Contains tetrafluorophenylthio groups, which slightly reduce electron deficiency compared to the pentafluoro analog.
Key Difference :
| Property | 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine | 2,4,6-Tris(phenylthio)-1,3,5-triazine |
|---|---|---|
| Electron-Withdrawing Effect | Extreme (C₆F₅ groups) | Moderate (C₆H₅ groups) |
| Thermal Stability (°C) | >300 (decomposition) | ~250 |
| Solubility | Low in polar solvents | Moderate in toluene |
Sulfanyl vs. Oxygen-Based Substituents
- 2,4,6-Tris(pentafluorophenoxy)-1,3,5-triazine (CAS: 2663-96-9): Replaces sulfur with oxygen, forming -O-C₆F₅ groups. The oxygen atom increases polarity and hydrogen-bonding capacity but reduces π-conjugation. This compound exhibits higher melting points (e.g., 26–29°C for perfluoroalkyl analogs) and is used in fluorinated coatings .
Key Difference :
| Property | Sulfanyl (-S-C₆F₅) | Oxygen (-O-C₆F₅) |
|---|---|---|
| Conjugation Capacity | High (S enables d-π* interactions) | Low |
| Reactivity | Prone to oxidation | Stable under ambient conditions |
Perfluoroalkyl-Substituted Triazines
- 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine (CAS: 21674-38-4) :
Features long perfluoroalkyl chains (-C₇F₁₅), imparting extreme hydrophobicity and chemical inertness. This compound is liquid at room temperature (melting point: 26–29°C) and is employed in fire-resistant fluids and lubricants . - 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS: 368-66-1) :
Substituted with -CF₃ groups, which are smaller but stronger electron-withdrawing substituents than -S-C₆F₅. This compound is a gas-phase reagent in organic synthesis due to its volatility .
Key Difference :
| Property | -S-C₆F₅ | -C₇F₁₅ | -CF₃ |
|---|---|---|---|
| Steric Bulk | Moderate (planar aryl groups) | High (flexible chains) | Low |
| Applications | Optoelectronics, flame retardants | Lubricants, coatings | Synthetic intermediates |
Halogenated Aryl Triazines
- 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS: N/A) :
Bromine substituents enable halogen bonding, enhancing crystallinity and intermolecular interactions. Used in supramolecular chemistry and as a ligand for metal-organic frameworks (MOFs) . - 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine (CAS: 307929-35-7) :
Chlorine atoms provide moderate electron withdrawal and participate in charge-transfer complexes. Less thermally stable than fluorinated analogs .
Key Difference :
| Property | -Br | -Cl | -F (C₆F₅) |
|---|---|---|---|
| Electronegativity | 2.96 | 3.16 | 4.0 (F) |
| Thermal Stability (°C) | ~200 | ~220 | >300 |
Biological Activity
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine is a compound of significant interest in both chemistry and biology due to its unique structural features and potential biological activities. This article aims to explore its biological activity through detailed research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a triazine core substituted with three pentafluorophenylthio groups. Its molecular formula is , with a molecular weight of 675.4 g/mol. The presence of fluorinated groups enhances its electronic properties, making it a candidate for various biological applications.
The biological activity of 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine is primarily attributed to its ability to interact with biological molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of triazine compounds often demonstrate significant antitumor properties. For instance, related compounds have been tested for their effectiveness against various cancer cell lines, indicating potential for further development in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, potentially blocking substrate access.
- Antibacterial Properties : Preliminary studies suggest that the compound may possess antibacterial activity, which warrants further investigation into its mechanism and efficacy against pathogenic bacteria .
Case Studies
Several studies have explored the biological activity of triazine derivatives similar to 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine:
- Antitumor Efficacy : In vitro testing on melanoma cell lines revealed that certain triazine derivatives exhibit remarkable cytotoxicity. For example, a derivative showed a GI(50) value of M against the MALME-3 M cell line .
- Enzyme Interaction Studies : Research has focused on the interaction of triazine compounds with steroid sulfatase (STS), an enzyme implicated in estrogen-dependent cancers. Compounds structurally related to 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine were shown to inhibit STS effectively .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Significant cytotoxicity against melanoma | |
| Enzyme Inhibition | Inhibits steroid sulfatase | |
| Antibacterial | Potential activity against pathogenic bacteria |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 922517-12-2 |
| Molecular Formula | |
| Molecular Weight | 675.4 g/mol |
| IUPAC Name | 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
